molecular formula C15H22FNOSi B11759187 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole

7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole

Cat. No.: B11759187
M. Wt: 279.42 g/mol
InChI Key: MDVOTFAXLIBUIZ-UHFFFAOYSA-N
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Description

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for alcohols in organic synthesis, enhancing the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Indole derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The TBS group enhances the compound’s stability, allowing it to interact more effectively with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]methyl]aniline
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is unique due to the presence of both the TBS protecting group and the fluorine atom on the indole ring. This combination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 4-position of the indole ring, which is known to influence its biological properties. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during synthesis and potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 values for these compounds were found to be in the micromolar range, suggesting potent activity against cancer cells .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes that are crucial for cancer progression. For example, some indole derivatives target protein kinases involved in signaling pathways that regulate cell growth and survival.

  • Research Findings : A recent investigation highlighted that 4-fluoro-1H-indole derivatives can act as selective inhibitors of mutant forms of receptor tyrosine kinases, which are often overexpressed in tumors. The inhibition was quantified using enzyme assays, revealing a significant decrease in kinase activity at low concentrations .

Synthesis Approaches

The synthesis of this compound involves several steps:

  • Formation of Indole Ring : The initial step typically involves cyclization reactions that form the indole structure.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • TBDMS Protection : The TBDMS group is introduced to protect hydroxyl functionalities during subsequent reactions.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits receptor tyrosine kinases
Cell Cycle RegulationArrests cell cycle progression

Properties

Molecular Formula

C15H22FNOSi

Molecular Weight

279.42 g/mol

IUPAC Name

tert-butyl-[(4-fluoro-1H-indol-7-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H22FNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)12-8-9-17-14(11)12/h6-9,17H,10H2,1-5H3

InChI Key

MDVOTFAXLIBUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C2C(=C(C=C1)F)C=CN2

Origin of Product

United States

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